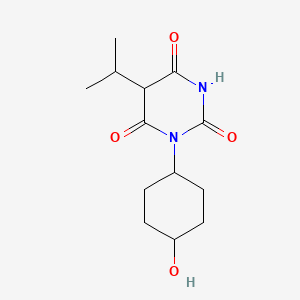
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol is an organic compound with the molecular formula C16H34O. It is a chiral alcohol with three stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,7R)-3,7-dimethyltetradecan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of biocatalysts or microbial fermentation. These methods can offer higher yields and greater stereoselectivity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and stereochemical effects in biological systems.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (2R,3R,7R)-3,7-dimethyltetradecan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral alcohol with similar stereochemical properties.
(2R,3R)-2,3-dibromo-3-phenylpropanoic acid: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol is unique due to its three stereocenters and its specific structural arrangement. This makes it particularly valuable for studies involving stereochemistry and chiral interactions.
Propiedades
Número CAS |
923584-67-2 |
|---|---|
Fórmula molecular |
C16H34O |
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol |
InChI |
InChI=1S/C16H34O/c1-5-6-7-8-9-11-14(2)12-10-13-15(3)16(4)17/h14-17H,5-13H2,1-4H3/t14-,15-,16-/m1/s1 |
Clave InChI |
JTZIYJDXBDDKLA-BZUAXINKSA-N |
SMILES isomérico |
CCCCCCC[C@@H](C)CCC[C@@H](C)[C@@H](C)O |
SMILES canónico |
CCCCCCCC(C)CCCC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


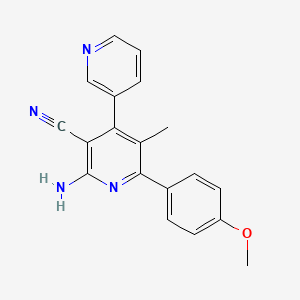
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

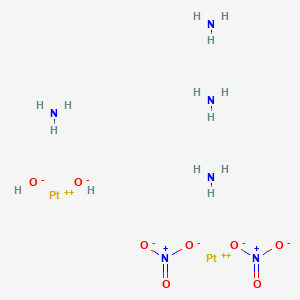
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
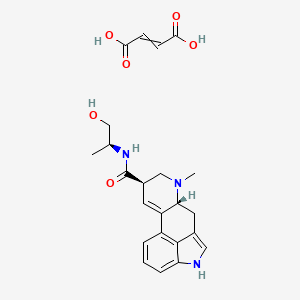
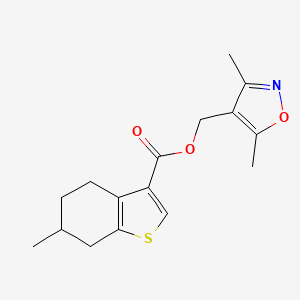
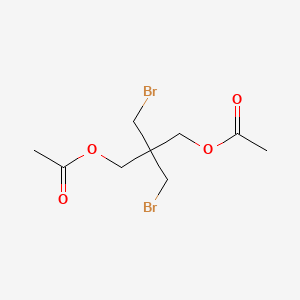
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
